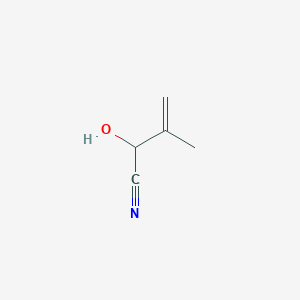

2-Hydroxy-3-methylbut-3-enenitrile

Description

Contextualization within the Landscape of Functionalized Nitriles and α-Hydroxy Nitriles

The nitrile, or cyano, functional group is of immense importance in organic synthesis. Its unique electronic properties, including a nucleophilic nitrogen atom, an electrophilic carbon center, and the ability of the triple bond to coordinate with metals, give it a rich and diverse range of chemical reactivities. nih.govresearchgate.net Nitriles are key precursors that can be transformed into a variety of other functional groups such as amines, carboxylic acids, amides, and ketones. researchgate.netchemistrysteps.comnumberanalytics.com They also participate in numerous important organic reactions, including cycloadditions and C-H bond functionalizations, making them valuable for constructing complex carbo- and heterocyclic molecules. nih.govresearchgate.net

2-Hydroxy-3-methylbut-3-enenitrile belongs to the sub-class of α-hydroxy nitriles, also known as cyanohydrins. wikipedia.org These compounds are characterized by the presence of a hydroxyl and a cyano group attached to the same carbon atom. wikipedia.org This arrangement makes them particularly useful intermediates in organic synthesis. The presence of the hydroxyl group can influence the reactivity of the nitrile and vice versa, and both groups can be further elaborated. For example, the nitrile group can be hydrolyzed to a carboxylic acid, leading to the formation of α-hydroxy acids, or reduced to an amine to form β-aminoalcohols. chemistrysteps.comyoutube.com The presence of the alkene functionality in 2-hydroxy-3-methylbut-3-enenitrile further expands its synthetic potential compared to saturated α-hydroxy nitriles.

General Significance in Synthetic Methodologies and Chemical Transformations

The significance of 2-hydroxy-3-methylbut-3-enenitrile in synthetic methodologies lies in its potential as a versatile building block. The combination of three distinct functional groups—nitrile, hydroxyl, and alkene—within a small molecular framework allows for a wide array of chemical transformations.

Key potential transformations and applications include:

Precursor to Complex Molecules: The ability to selectively modify each functional group makes it a valuable starting material for the synthesis of more complex molecules. For instance, the nitrile group can be a handle for creating nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals. numberanalytics.com

Multicomponent Reactions: Molecules with multiple functional groups are often valuable substrates in multicomponent reactions, which allow for the efficient construction of complex products in a single step. numberanalytics.com

Asymmetric Synthesis: The carbon atom bearing the hydroxyl and nitrile groups is a stereocenter. The development of enantioselective methods to synthesize or react with this compound could provide access to chiral building blocks that are crucial in medicinal chemistry. wikipedia.org

Polymer Chemistry: The presence of a vinyl group suggests potential for polymerization or for use as a monomer in the synthesis of functionalized polymers.

While specific, detailed research on the synthetic applications of 2-hydroxy-3-methylbut-3-enenitrile itself is not extensively documented in broad literature, its structure is analogous to other well-studied bifunctional and trifunctional molecules. The principles governing the reactions of nitriles, alcohols, and alkenes form the basis for its expected utility in organic synthesis. rsc.org

Foundational Principles of Cyanohydrin Chemistry Relevant to the Compound

The chemistry of 2-hydroxy-3-methylbut-3-enenitrile is fundamentally rooted in the principles of cyanohydrin chemistry. Cyanohydrins are typically formed through the nucleophilic addition of a cyanide ion to the carbonyl group of an aldehyde or ketone. orgoreview.comchemguide.co.uk

The general mechanism for cyanohydrin formation involves two key steps:

Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon of the carbonyl group. This breaks the carbon-oxygen pi bond, forming a tetrahedral alkoxide intermediate. chemistrysteps.comorgoreview.com

Protonation: The negatively charged alkoxide ion is then protonated, typically by a weak acid like hydrogen cyanide (HCN) or water, to yield the final cyanohydrin product. chemistrysteps.comorgoreview.com

This reaction is generally reversible and base-catalyzed. youtube.comorgoreview.com The position of the equilibrium depends on the structure of the starting carbonyl compound. Aldehydes and unhindered ketones tend to favor the formation of cyanohydrins. orgoreview.com

While 2-hydroxy-3-methylbut-3-enenitrile is itself a cyanohydrin, its synthesis would likely start from the corresponding α,β-unsaturated ketone, methyl vinyl ketone, via a cyanohydrin formation reaction. The reactivity of cyanohydrins is a key aspect of their utility:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. chemistrysteps.comsavemyexams.com Applying this to a cyanohydrin results in an α-hydroxy acid.

Reduction: The nitrile group can be reduced, for example with lithium aluminum hydride (LiAlH₄), to a primary amine. chemistrysteps.com This converts a cyanohydrin into a β-aminoalcohol.

Reversibility: In basic conditions, the cyanohydrin formation can be reversed, regenerating the ketone and releasing the cyanide ion. youtube.com

These foundational reactions highlight the synthetic versatility embedded in the cyanohydrin functional group of 2-hydroxy-3-methylbut-3-enenitrile, making it a potentially valuable intermediate for accessing a range of other important chemical structures.

Properties

IUPAC Name |

2-hydroxy-3-methylbut-3-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-4(2)5(7)3-6/h5,7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRMIWMWBWPVQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40283633 | |

| Record name | 2-hydroxy-3-methylbut-3-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22410-56-6 | |

| Record name | NSC32612 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-3-methylbut-3-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40283633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

State of the Art Synthetic Strategies for 2 Hydroxy 3 Methylbut 3 Enenitrile and Analogous Structures

Chemo-Catalytic and Stoichiometric Syntheses

Chemical synthesis provides a diverse toolkit for the formation of α-hydroxy alkenyl nitriles, ranging from direct additions to carbonyls to more complex tandem reactions.

Development of Cyanation Methodologies for Olefinic Carbonyl Precursors

The most direct route to α-hydroxy alkenyl nitriles is the cyanation of α,β-unsaturated aldehydes and ketones. This reaction can proceed via two main pathways: 1,2-addition (to the carbonyl group) to form the desired α-hydroxy alkenyl nitrile (a cyanohydrin), or 1,4-conjugate addition (to the β-carbon) to yield a β-cyano ketone. organic-chemistry.orgsavemyexams.com

The outcome is highly dependent on the substrate, reagents, and reaction conditions. organic-chemistry.org Generally, the 1,2-addition is reversible, and under thermodynamic control, the more stable 1,4-adduct is often the major product. organic-chemistry.org To favor the kinetic 1,2-adduct, specific reagents and conditions are employed. The classic approach involves the addition of hydrogen cyanide (HCN) to the carbonyl compound. wikipedia.org However, due to the extreme toxicity of HCN gas, alternative cyanide sources are preferred, such as mixing sodium or potassium cyanide with an acid. wikipedia.org

Modern methods have introduced various cyanide surrogates and catalytic systems to improve safety and selectivity. The use of trimethylsilyl (B98337) cyanide (TMSCN) is a common strategy, which, in the presence of a catalyst, adds to the carbonyl to form a silylated cyanohydrin. savemyexams.com For α,β-unsaturated systems, Lewis acids can be used to activate the carbonyl group and promote 1,2-addition. A notable development is the use of CO2 as a catalyst in the Michael-type cyanation of coumarins, where CO2 forms cyanoformate, delivering the cyanide nucleophile and affording high chemo- and diastereoselectivity for β-nitrile carbonyls. nih.gov

| Method | Precursor Type | Cyanide Source | Key Features | Reference |

| Classical Hydrocyanation | α,β-Unsaturated Aldehydes/Ketones | HCN or KCN/Acid | Competition between 1,2- and 1,4-addition. | organic-chemistry.orgwikipedia.org |

| Cyanosilylation | α,β-Unsaturated Aldehydes/Ketones | TMSCN | Forms silyl-protected cyanohydrins; often requires a catalyst. | savemyexams.com |

| CO2-Catalyzed Cyanation | Coumarins | KCN/H2O/CO2 | Forms cyanoformate in situ; high selectivity for 1,4-addition in this specific system. | nih.gov |

Construction of Alkenyl Nitrile Scaffolds through Advanced Olefination and Cyanation Reactions

Instead of starting with a pre-formed olefinic carbonyl, the alkenyl nitrile scaffold can be constructed through reactions that form the double bond and introduce the nitrile group in separate or concurrent steps.

One powerful strategy is the hydrocyanation of alkynes. Transition metal catalysts, particularly those based on nickel, can effectively add the elements of H-CN across a carbon-carbon triple bond to produce alkenyl nitriles. beilstein-journals.org The regioselectivity of this reaction is a key consideration, determining which carbon of the original alkyne receives the cyanide group. beilstein-journals.org For terminal alkynes, the reaction can be controlled to yield either the linear or branched alkenyl nitrile.

Another approach involves the direct cyanation of terminal alkynes using less toxic cyanide sources like benzoyl cyanide or AIBN, catalyzed by copper, to yield alkynyl cyanides. These can then be selectively reduced to the corresponding alkenyl nitriles. beilstein-journals.org More recent methods focus on the hydrocyanation of allenes, which can be catalyzed by copper to produce β,γ-unsaturated nitriles, a class of compounds analogous to the target structure. nih.gov

Oxycyanation of alkenes presents a direct route to β-hydroxy nitriles, though examples remain limited. nih.gov Tandem olefination-cyanation reactions are also emerging. For instance, a tandem electrochemical/electrophotocatalytic method has been shown to olefinate aldehydes and ketones using unactivated alkenes, showcasing advanced strategies for C=C bond formation. rsc.org

Asymmetric Synthesis Approaches to Enantioenriched α-Hydroxy Alkenyl Nitriles

The synthesis of single-enantiomer α-hydroxy alkenyl nitriles is of high importance for pharmaceutical applications. This is achieved through asymmetric catalysis, where a chiral catalyst directs the cyanation of a prochiral olefinic carbonyl precursor to favor one enantiomer over the other.

Numerous chiral catalytic systems have been developed for this purpose. Chiral Lewis acids, such as titanium-salen complexes, have been investigated for the asymmetric cyanation of α,β-unsaturated imides. Current time information in Honolulu County, US. Chiral oxazaborolidinium salts have proven to be excellent catalysts for the highly enantioselective cyanosilylation of various aldehydes with trimethylsilyl cyanide. savemyexams.com Similarly, chiral β-amino alcohol-Ti(Oi-Pr)4 complexes catalyze the enantioselective cyanosilylation of aromatic, conjugated, and aliphatic aldehydes with high yields and enantioselectivities. savemyexams.com These catalytic asymmetric reactions have been successfully applied in the total synthesis of complex natural products. ebi.ac.uk

| Catalyst Type | Substrate | Cyanide Source | Key Outcome | Reference |

| Chiral Ti(IV)-salen complex | α,β-Unsaturated imides | Ethyl Cyanoformate/iPrOH | Enantioselective 1,4-cyanation. | Current time information in Honolulu County, US. |

| Chiral Oxazaborolidinium Salts | Aldehydes | TMSCN/Ph3PO | Highly enantioselective cyanohydrin formation. | savemyexams.com |

| β-Amino alcohol-Ti(Oi-Pr)4 | Aldehydes (incl. conjugated) | TMSCN | Enantioselective formation of cyanohydrin TMS ethers. | savemyexams.com |

| N,N-diethyl acetamide (B32628) derived phosphorane | Ketones (incl. α,β-unsaturated) | TMSCN | Efficient cyanosilylation with very low catalyst loading. | ebi.ac.uk |

Tandem and Cascade Reactions Incorporating Nitrile and Hydroxyl Group Formation

Tandem and cascade reactions offer significant advantages in efficiency by combining multiple bond-forming events into a single synthetic operation, avoiding the isolation of intermediates. A tandem electrochemical/electrophotocatalytic reaction has been developed for the olefination of aldehydes and ketones, which involves the formation of a C=C bond through a radical cation intermediate. rsc.org While this specific example focuses on olefination, the principle of tandem reactions is highly applicable to the synthesis of functionalized molecules like 2-Hydroxy-3-methylbut-3-enenitrile. A conceptual tandem process could involve the conjugate addition of a nucleophile to an acetylenic aldehyde followed by an intramolecular cyclization or a subsequent intermolecular cyanation, leading to the desired structure in a highly convergent manner.

Biocatalytic Approaches Utilizing Enzymes

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, often providing unparalleled stereoselectivity under mild reaction conditions.

Application of Hydroxynitrile Lyases (HNLs) for Stereoselective α-Hydroxy Nitrile Formation

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the reversible addition of hydrogen cyanide to aldehydes and ketones. Current time information in Honolulu County, US.nih.gov This reaction is a cornerstone of biocatalysis for producing enantiomerically pure cyanohydrins, which are valuable chiral building blocks. rsc.orgCurrent time information in Honolulu County, US. HNLs are classified as (R)-selective or (S)-selective, allowing for the synthesis of either enantiomer of the target cyanohydrin with high enantiomeric excess. Current time information in Honolulu County, US.

The substrate scope of HNLs is broad and, crucially, includes α,β-unsaturated aldehydes. nih.gov For example, the (S)-selective HNL from the rubber tree (Hevea brasiliensis, HbHNL) is known to tolerate aliphatic substrates, including α,β-unsaturated aldehydes. nih.gov This has been demonstrated in the HNL-catalyzed addition of cyanide to crotonaldehyde, an unsaturated aldehyde, to form the corresponding chiral α-hydroxy alkenyl nitrile. Current time information in Honolulu County, US. This confirms the feasibility of using HNLs for the synthesis of structures directly analogous to 2-Hydroxy-3-methylbut-3-enenitrile from precursors like 3-methylbut-3-enal.

The reaction can be performed in various systems, including aqueous, biphasic, or organic solvent systems, providing flexibility to optimize for specific substrates and enzymes. Current time information in Honolulu County, US. The development of high-throughput screening methods is further accelerating the discovery and engineering of novel HNL variants with improved catalytic efficiency and stability. rsc.org

| Enzyme | Selectivity | Substrate Scope | Key Application | Reference |

| Hevea brasiliensis HNL (HbHNL) | (S)-selective | Aromatic, aliphatic, and α,β-unsaturated aldehydes | Synthesis of (S)-cyanohydrins. | Current time information in Honolulu County, US.nih.gov |

| Prunus amygdalus HNL (PaHNL) | (R)-selective | Primarily aromatic aldehydes | Synthesis of (R)-cyanohydrins. | Current time information in Honolulu County, US. |

| Manihot esculenta HNL (MeHNL) | (S)-selective | Aliphatic, aromatic, heteroaromatic aldehydes, and methyl ketones | Broad substrate range for (S)-cyanohydrins. | nih.gov |

Nitrilase-Mediated Transformations and Hydrolysis of Hydroxy Nitriles

Nitrilases offer a complementary enzymatic approach, primarily for the hydrolysis of nitriles to carboxylic acids. researchgate.net This transformation is significant as it can provide access to valuable α-hydroxy carboxylic acids from cyanohydrin precursors. The hydrolysis can be highly enantioselective, allowing for the kinetic resolution of racemic cyanohydrins. researchgate.net

The enzymatic hydrolysis of nitriles proceeds via the addition of water molecules to the nitrile group, a reaction that can be catalyzed under mild, neutral conditions, avoiding the harsh acidic or basic environments of chemical hydrolysis. researchgate.netlibretexts.org There are two main enzymatic pathways for nitrile hydrolysis: direct conversion to a carboxylic acid and ammonia (B1221849) by a nitrilase, or a two-step process involving a nitrile hydratase to form an amide, which is then hydrolyzed by an amidase. researchgate.net

Below is a table showing representative initial kinetic rates for the hydrolysis of different nitriles by a nitrilase, highlighting the enzyme's activity on various functionalized substrates.

| Substrate | Initial Rate (μmol mg⁻¹ min⁻¹) |

| Benzonitrile | 1.2 |

| Phenylacetonitrile | 2.5 |

| 3-Hydroxypropionitrile | 0.8 |

| 3-Hydroxy-3-phenylpropionitrile | 0.5 |

| This table is based on general findings for nitrilase activity and serves as an illustration. researchgate.net |

Emerging Synthetic Paradigms for Functionalized Nitriles

Beyond traditional enzymatic methods, several innovative synthetic strategies for functionalized nitriles are gaining prominence. These emerging paradigms offer new routes to compounds like 2-hydroxy-3-methylbut-3-enenitrile, often with improved efficiency, sustainability, or novel reactivity.

One significant area of development is the use of photocatalysis. For instance, a mild photocatalytic method for the direct C(sp³)-H cyanation has been developed, showing excellent functional group tolerance. organic-chemistry.org This approach could potentially be adapted for the late-stage functionalization of molecules to introduce the nitrile group. Ruthenium-catalyzed cyanation reactions, including photoredox cross-coupling, have also been reviewed as a rapidly advancing field with wide applications. beilstein-journals.org

Cyanide-free enzymatic processes represent another major leap forward. A biocatalytic technology based on the dehydration of aldoximes using an aldoxime dehydratase (Oxd) has been developed. nih.gov This method avoids the use of toxic cyanide reagents and can be applied to the synthesis of a broad range of nitriles, including chiral ones. nih.gov The aldoxime starting materials are readily accessible from the corresponding aldehydes. nih.gov

Furthermore, novel catalytic systems are continuously being developed for cyanation reactions. These include:

Nickel-catalyzed reductive cross-coupling of redox-active esters with iodoarenes for the synthesis of α-aryl nitriles. acs.org

The use of chiral oxazaborolidinium salts as highly effective catalysts for enantioselective cyanohydrin synthesis. organic-chemistry.org

The development of bifunctional cyanating agents for asymmetric tandem synthesis. acs.org

Copper-hydride-catalyzed silylative dehydration of primary amides as an economical route to nitriles. organic-chemistry.org

These emerging methods, summarized in the table below, highlight the dynamic nature of synthetic chemistry and offer promising future avenues for the efficient and selective synthesis of complex functionalized nitriles.

| Emerging Synthetic Paradigm | Key Features | Potential Application for Functionalized Nitriles |

| Photocatalytic C-H Cyanation | Mild reaction conditions, high functional group tolerance. | Direct introduction of a nitrile group into a complex molecule. |

| Aldoxime Dehydratase (Oxd) Biocatalysis | Cyanide-free, sustainable, aqueous conditions. | Enantioselective synthesis of chiral nitriles from aldehydes. nih.gov |

| Advanced Metal Catalysis (Ni, Ru) | Novel reactivity, cross-coupling strategies. | Synthesis of structurally diverse nitriles, including α-aryl nitriles. beilstein-journals.orgacs.org |

| Asymmetric Organocatalysis | Metal-free, high enantioselectivity. | Enantioselective synthesis of chiral cyanohydrins. organic-chemistry.org |

Mechanistic Insights into the Reactivity and Transformations of 2 Hydroxy 3 Methylbut 3 Enenitrile

Reactions Involving the Hydroxyl Functionality

The hydroxyl group in 2-hydroxy-3-methylbut-3-enenitrile is a primary site for various chemical reactions, including nucleophilic substitutions, oxidations, reductions, and eliminations.

Nucleophilic Substitutions and Protecting Group Strategies

The hydroxyl group can act as a leaving group in nucleophilic substitution reactions, typically after protonation or conversion to a better leaving group like a tosylate. libretexts.org These reactions involve the replacement of the hydroxyl group by a nucleophile. The specific mechanism, whether S(_N)1 or S(_N)2, is influenced by the reaction conditions and the nature of the substrate. ksu.edu.sachemguide.co.uk

In many synthetic routes, it is necessary to protect the hydroxyl group to prevent it from interfering with reactions at other sites in the molecule. learncbse.in Common protecting groups for alcohols include silyl (B83357) ethers, acetals, and esters. learncbse.in The choice of protecting group depends on the specific reaction conditions to be employed in subsequent steps. For instance, in a one-pot chemoenzymatic procedure for preparing (2S,3S)-3-methylproline from L-isoleucine, a Boc (tert-butyloxycarbonyl) protecting group was used. nih.gov

Table 1: Examples of Protecting Groups for Hydroxyl Functionality

| Protecting Group | Reagents for Protection | Reagents for Deprotection |

| Silyl ether | Trimethylsilyl (B98337) chloride (TMSCl), triethylsilyl chloride (TESCl), tert-butyldimethylsilyl chloride (TBDMSCl) with a base (e.g., imidazole, triethylamine) | Fluoride ion (e.g., TBAF), acid |

| Acetal | Aldehyde or ketone with an acid catalyst | Aqueous acid |

| Ester | Acyl chloride or anhydride (B1165640) with a base | Acid or base hydrolysis |

| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc(_2)O) with a base | Strong acid (e.g., TFA) |

Oxidation and Reduction Pathways

The oxidation of the secondary alcohol in 2-hydroxy-3-methylbut-3-enenitrile can yield a ketone, specifically 3-methyl-2-oxobut-3-enenitrile. Various oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and reaction conditions. For instance, chromic acid is a powerful oxidizing agent that can convert secondary alcohols to ketones. learncbse.in

Conversely, while the hydroxyl group itself is not typically reduced, its presence can influence the reduction of other functional groups within the molecule. The reduction of the nitrile group or the carbon-carbon double bond would lead to different products, and the presence of the hydroxyl group might necessitate specific reducing agents or reaction conditions to achieve the desired transformation.

Elimination Reactions to Form Unsaturated Nitriles

The hydroxyl group, along with a neighboring hydrogen atom, can be eliminated to form a carbon-carbon double bond, a reaction known as dehydration. This process is typically acid-catalyzed and results in the formation of an unsaturated nitrile. In the case of 2-hydroxy-3-methylbut-3-enenitrile, elimination of the hydroxyl group and a proton from the adjacent carbon could potentially lead to the formation of 2-methylbuta-1,3-dienenitrile, although other isomeric products might also be possible depending on the reaction conditions and the specific proton removed. The dehydration of alcohols is a common method for synthesizing alkenes. learncbse.in

Transformations of the Nitrile Group

The nitrile group of 2-hydroxy-3-methylbut-3-enenitrile is another key site for chemical reactivity, offering pathways to various nitrogen-containing compounds and carboxylic acid derivatives.

Hydrolysis and Derivatization to Carboxylic Acid Derivatives

The hydrolysis of the nitrile group is a fundamental transformation that converts it into a carboxylic acid. nih.govyoutube.com This reaction can be carried out under either acidic or basic conditions. youtube.com Acid-catalyzed hydrolysis proceeds through the protonation of the nitrile nitrogen, followed by nucleophilic attack by water. youtube.com Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. The resulting carboxylic acid, 2-hydroxy-3-methylbut-3-enoic acid, can then be further derivatized to form esters, amides, or acid chlorides. For example, the conversion of β-hydroxy nitriles to β-hydroxy carboxylic acids can be achieved via nitrilase-catalyzed hydrolysis. organic-chemistry.org

Table 2: Conditions for Nitrile Hydrolysis

| Condition | Reagents | Intermediate | Product |

| Acidic | H(_3)O, heat | Protonated amide | Carboxylic acid |

| Basic | NaOH or KOH, H(_2)O, heat | Carboxylate salt | Carboxylic acid (after acidification) |

1,3-Dipolar Cycloaddition Reactions with Nitrile Oxides

The carbon-carbon double bond in 2-hydroxy-3-methylbut-3-enenitrile can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. ucc.ie Specifically, it can react with nitrile oxides, which are 1,3-dipoles, to form five-membered heterocyclic rings. rsc.orgresearchgate.net This type of reaction is a powerful tool for constructing complex molecular architectures. ucc.ie The reaction of an alkene with a nitrile oxide typically yields an isoxazoline (B3343090) ring. nih.govmdpi.com The regioselectivity and stereoselectivity of these cycloadditions are often high, providing a controlled method for synthesizing substituted isoxazolines. ucc.iersc.org

Intermolecular Interactions and Ligand Behavior of Nitriles

The nitrile group (C≡N) in 2-hydroxy-3-methylbut-3-enenitrile is a versatile functional group that significantly influences the molecule's reactivity through various intermolecular interactions. The nitrogen atom possesses a lone pair of electrons, making it a potential hydrogen bond acceptor. This is particularly relevant in the context of the adjacent hydroxyl group (-OH), which can act as a hydrogen bond donor. This intramolecular hydrogen bonding can influence the conformation and reactivity of the molecule.

Furthermore, the nitrile group's ability to coordinate with metal centers allows 2-hydroxy-3-methylbut-3-enenitrile to act as a ligand in organometallic complexes. The lone pair on the nitrogen can be donated to a vacant orbital of a metal, forming a coordinate covalent bond. This interaction can activate the nitrile group towards nucleophilic attack or other transformations.

The polarity of the C≡N bond, with a partial positive charge on the carbon and a partial negative charge on the nitrogen, also contributes to dipole-dipole interactions with other polar molecules in the reaction medium.

Reactivity at the Alkene Moiety

The carbon-carbon double bond (alkene) in 2-hydroxy-3-methylbut-3-enenitrile is a site of high electron density, making it susceptible to attack by electrophiles.

Electrophilic Addition:

Electrophilic addition reactions are common for alkenes. openstax.org In the case of 2-hydroxy-3-methylbut-3-enenitrile, an electrophile (E⁺) is attacked by the π electrons of the double bond. This typically proceeds through a two-step mechanism involving the formation of a carbocation intermediate. openstax.org The regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. In this molecule, the addition of an electrophile would likely occur at the terminal CH₂ carbon, leading to a more stable tertiary carbocation at the C3 position. The subsequent attack by a nucleophile (Nu⁻) on the carbocation completes the addition reaction. openstax.org

Common electrophilic addition reactions include the addition of hydrogen halides (HX), water (in the presence of an acid catalyst), and halogens (X₂). msu.edulibretexts.org The π-bond of the alkene acts as a nucleophile, attacking the electrophilic species. libretexts.org This initial attack breaks the π-bond and forms a new sigma bond, resulting in a carbocation intermediate. libretexts.org A subsequent attack by a nucleophile on the carbocation yields the final addition product. openstax.org

Nucleophilic Addition:

While less common for simple alkenes, nucleophilic addition to the alkene moiety of 2-hydroxy-3-methylbut-3-enenitrile can be facilitated by the presence of the electron-withdrawing nitrile group. This group can polarize the double bond, making the β-carbon (C3) susceptible to attack by a strong nucleophile. This type of reaction is known as a Michael addition or conjugate addition. However, the primary site for nucleophilic attack in this molecule is generally the electrophilic carbon of the nitrile group itself. wikipedia.org

Nucleophilic addition reactions are fundamental in organic chemistry, where a nucleophile reacts with an electrophilic double or triple bond. wikipedia.org These reactions are crucial for converting carbonyl groups into a variety of other functional groups. masterorganicchemistry.commedlifemastery.com The process involves the nucleophile attacking the carbonyl carbon, leading to the breaking of the double bond and leaving the oxygen with a negative charge, which is then typically protonated. medlifemastery.com

The concept of E/Z isomerism is crucial when considering the stereochemistry of substituted alkenes. libretexts.org For a molecule like 2-hydroxy-3-methylbut-3-enenitrile, which has two different substituents on one of the double-bonded carbons (the methyl group and the hydrogen on C3) and two different substituents on the other (the hydroxyl and cyano groups on C2), the potential for E/Z isomers exists if the double bond were internal. However, in this specific molecule, the double bond is terminal (C3=CH₂), so E/Z isomerism is not applicable.

In reactions where a new stereocenter is formed at the C3 position, the stereochemical outcome will depend on the reaction mechanism. For example, in an electrophilic addition that proceeds through a planar carbocation intermediate, the subsequent nucleophilic attack can occur from either face of the plane, potentially leading to a racemic mixture of enantiomers if a new chiral center is created. chemistrysteps.com If the starting material is already chiral, the reaction may produce diastereomers. chemistrysteps.com

Olefin metathesis is a powerful synthetic tool that allows for the cutting and rearranging of carbon-carbon double bonds, leading to the formation of new alkenes. acs.org This reaction, often catalyzed by ruthenium or molybdenum complexes, could be applied to 2-hydroxy-3-methylbut-3-enenitrile for structural diversification.

For instance, a cross-metathesis reaction with another olefin could be used to introduce a different substituent at the C3 position, effectively replacing the methyl group. Ring-closing metathesis could also be envisioned if a suitable diene precursor derived from 2-hydroxy-3-methylbut-3-enenitrile were synthesized. The efficiency and selectivity of such reactions would depend on the choice of catalyst and reaction conditions. Recent advancements have led to water-soluble catalysts, broadening the applicability of this reaction to biomolecules. acs.org

Photooxygenation is a reaction involving light, a photosensitizer, and oxygen, which can lead to the oxidation of alkenes. In the context of 2-hydroxy-3-methylbut-3-enenitrile, this reaction could proceed via different mechanisms, such as the ene reaction with singlet oxygen. This would likely involve the abstraction of an allylic hydrogen from the methyl group, followed by the addition of oxygen to form an allylic hydroperoxide. The regioselectivity of this reaction would be influenced by the steric and electronic factors of the molecule.

Chemo-, Regio-, and Stereoselectivity in Reactions of 2-Hydroxy-3-methylbut-3-enenitrile

The presence of multiple functional groups (hydroxyl, nitrile, and alkene) in 2-hydroxy-3-methylbut-3-enenitrile makes the control of selectivity in its reactions a critical aspect of its synthetic utility. mdpi.com

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, a mild reducing agent might selectively reduce the nitrile group without affecting the alkene, while a strong reducing agent could reduce both. Similarly, certain electrophiles might react preferentially with the alkene over the hydroxyl or nitrile group. The development of new reagents and methods is crucial for achieving high chemoselectivity in organic synthesis. mdpi.com

Regioselectivity is concerned with the position of bond formation. In electrophilic additions to the alkene, Markovnikov's rule predicts the regioselectivity. msu.edu The addition of an unsymmetrical reagent to the unsymmetrical alkene will lead to the formation of one constitutional isomer over another. For example, the addition of HBr will preferentially place the bromine atom on the more substituted C3 carbon.

Stereoselectivity deals with the preferential formation of one stereoisomer over another. msu.edu In reactions involving the alkene, the approach of the reagent can be from the same side (syn-addition) or opposite sides (anti-addition) of the double bond. msu.edu The stereochemical outcome is often dictated by the reaction mechanism. For example, hydroboration-oxidation typically results in syn-addition, while halogenation often proceeds via anti-addition. youtube.com If new chiral centers are formed, the reaction can be enantioselective (favoring one enantiomer) or diastereoselective (favoring one diastereomer). chemistrysteps.comyoutube.com

Interactive Data Table: Reactivity of Functional Groups in 2-Hydroxy-3-methylbut-3-enenitrile

| Functional Group | Type of Reaction | Reagent/Condition | Potential Product | Selectivity Considerations |

| Alkene | Electrophilic Addition | HBr | 3-Bromo-2-hydroxy-3-methylbutanenitrile | Regioselective (Markovnikov) |

| H₂O/H⁺ | 2,3-Dihydroxy-3-methylbutanenitrile | Regioselective (Markovnikov) | ||

| Olefin Metathesis | Grubbs' Catalyst, Alkene | New substituted alkene | Depends on catalyst and substrate | |

| Nitrile | Nucleophilic Addition | Grignard Reagent (RMgX) then H₃O⁺ | Ketone | Chemoselective attack at nitrile carbon |

| Hydrolysis | H₃O⁺/heat | α-Hydroxy-β-methyl-β-butenoic acid | Chemoselective hydrolysis of nitrile | |

| Hydroxyl | Oxidation | Mild Oxidant (e.g., PCC) | 2-Oxo-3-methylbut-3-enenitrile | Chemoselective oxidation of alcohol |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hydroxy 3 Methylbut 3 Enenitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-Hydroxy-3-methylbut-3-enenitrile. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

1D and 2D NMR Techniques (e.g., HSQC, HMBC, COSY)

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer initial insights into the number and types of protons and carbons present in the molecule. For 2-Hydroxy-3-methylbut-3-enenitrile, the ¹H NMR spectrum is expected to show signals for the hydroxyl proton, the methine proton adjacent to the nitrile and hydroxyl groups, the vinyl protons, and the methyl protons. The ¹³C NMR spectrum would correspondingly display resonances for the nitrile carbon, the carbons of the double bond, the carbon bearing the hydroxyl group, and the methyl carbon. nih.gov

Two-dimensional (2D) NMR techniques are essential for assembling the molecular structure by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 2-Hydroxy-3-methylbut-3-enenitrile, COSY would show correlations between the methine proton and the vinyl protons, as well as between the methyl protons and the vinyl protons, establishing the connectivity within the butene framework.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). sdsu.educolumbia.edu It allows for the unambiguous assignment of carbon signals based on their attached protons. For example, the signal for the methine proton would correlate with the signal for the carbon atom C2.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu HMBC is critical for piecing together the entire carbon skeleton and confirming the placement of functional groups. For instance, it would show a correlation between the methine proton (H at C2) and the nitrile carbon (C1) and the carbons of the double bond (C3 and C4), confirming the core structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Hydroxy-3-methylbut-3-enenitrile Predicted values are based on typical chemical shift ranges for the functional groups present.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected COSY Correlations | Expected HMBC Correlations |

|---|---|---|---|---|

| C1 (-C≡N) | - | ~119 | - | H at C2 |

| C2 (-CH(OH)-) | ~4.5 | ~65 | H at C4, OH | C1, C3, C4, C5 |

| C3 (=C(CH₃)-) | - | ~140 | - | H at C2, H at C4, H at C5 |

| C4 (=CH₂) | ~5.2 (2H) | ~115 | H at C2, H at C5 | C2, C3, C5 |

| C5 (-CH₃) | ~1.8 (3H) | ~20 | H at C4 | C2, C3, C4 |

| -OH | Variable | - | H at C2 | C2 |

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information through analysis of its fragmentation patterns. miamioh.edu High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. nih.gov

The molecular formula of 2-Hydroxy-3-methylbut-3-enenitrile is C₅H₇NO, corresponding to a monoisotopic mass of approximately 97.0528 Da. nih.gov In a mass spectrum, this would be observed as the molecular ion peak (M⁺).

The fragmentation of 2-Hydroxy-3-methylbut-3-enenitrile under electron ionization (EI) would likely proceed through several characteristic pathways, including:

Loss of a hydrogen cyanide molecule (HCN, 27 Da) from the molecular ion.

Loss of a water molecule (H₂O, 18 Da), particularly if thermally induced in the ion source.

Alpha-cleavage, involving the breaking of bonds adjacent to the hydroxyl group or the double bond.

Loss of a methyl radical (•CH₃, 15 Da).

Table 2: Predicted Mass Spectrometry Fragmentation for 2-Hydroxy-3-methylbut-3-enenitrile

| m/z Value | Identity | Possible Origin |

|---|---|---|

| 97 | [M]⁺ | Molecular Ion |

| 82 | [M - CH₃]⁺ | Loss of a methyl radical |

| 79 | [M - H₂O]⁺ | Loss of water |

| 70 | [M - HCN]⁺ | Loss of hydrogen cyanide |

| 54 | [M - HCN - CH₃]⁺ or [M - CH₃ - HCN]⁺ | Sequential loss |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Various fragmentation pathways |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Hydrogen Bonding Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.netscifiniti.com

For 2-Hydroxy-3-methylbut-3-enenitrile, the key functional groups each have distinct vibrational frequencies:

Hydroxyl group (-OH): A broad absorption band in the IR spectrum is expected in the region of 3200-3600 cm⁻¹ due to O-H stretching vibrations. The broadness of this peak is indicative of hydrogen bonding.

Nitrile group (-C≡N): A sharp, medium-intensity absorption should appear in the IR spectrum around 2240-2260 cm⁻¹, corresponding to the C≡N stretching vibration. This is often weak in the Raman spectrum.

Alkene group (C=C): The C=C stretching vibration is expected to produce a peak in the region of 1640-1680 cm⁻¹. This vibration is typically stronger in the Raman spectrum than in the IR spectrum.

C-H bonds: C-H stretching vibrations from the sp² (alkene) and sp³ (alkyl) carbons will appear in the 2850-3100 cm⁻¹ region.

Hydrogen bonding plays a significant role in the vibrational spectrum of 2-Hydroxy-3-methylbut-3-enenitrile, primarily affecting the -OH stretching frequency. Intermolecular hydrogen bonding can cause the -OH band to broaden and shift to a lower wavenumber.

Table 3: Characteristic Vibrational Frequencies for 2-Hydroxy-3-methylbut-3-enenitrile

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 (Broad) |

| Alkene (=C-H) | C-H Stretch | 3010 - 3095 |

| Alkyl (-C-H) | C-H Stretch | 2850 - 2960 |

| Nitrile (-C≡N) | C≡N Stretch | 2240 - 2260 |

| Alkene (C=C) | C=C Stretch | 1640 - 1680 |

| Hydroxyl (-OH) | C-O Stretch | 1050 - 1150 |

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. researchgate.net If a suitable single crystal of 2-Hydroxy-3-methylbut-3-enenitrile can be grown, this technique can provide precise bond lengths, bond angles, and torsional angles.

This analysis would confirm the connectivity established by NMR and provide insight into the preferred conformation of the molecule in the solid state. Furthermore, since the molecule possesses a stereocenter at the C2 position, it exists as a pair of enantiomers. X-ray crystallographic analysis of a resolved enantiomer allows for the determination of the absolute configuration (R or S), which is crucial for understanding its stereospecific interactions.

As of now, publicly available crystallographic data for 2-Hydroxy-3-methylbut-3-enenitrile is limited. The successful application of this technique is contingent upon the ability to produce high-quality single crystals of the compound.

Advanced Spectroscopic Techniques in Elucidating Reaction Mechanisms and Intermediates

The role of 2-Hydroxy-3-methylbut-3-enenitrile as a reactant, intermediate, or product in chemical transformations can be investigated using advanced spectroscopic methods. Techniques such as in situ NMR and time-resolved IR spectroscopy allow for the monitoring of reactions in real-time.

By acquiring spectra at various time points during a reaction, it is possible to identify and characterize transient intermediates, determine reaction kinetics, and ultimately elucidate the reaction mechanism. For example, if 2-Hydroxy-3-methylbut-3-enenitrile were formed as an intermediate, its characteristic NMR or IR signals could be detected, providing direct evidence for its involvement in the reaction pathway. These advanced applications of spectroscopy are vital for moving beyond static structural analysis to a dynamic understanding of chemical reactivity.

Computational and Theoretical Investigations of 2 Hydroxy 3 Methylbut 3 Enenitrile and Analogues

Quantum Chemical Calculations (e.g., DFT, HF) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and to a lesser extent Hartree-Fock (HF), are fundamental in studying the electronic structure and energetics of 2-hydroxy-3-methylbut-3-enenitrile and its analogues. These methods are used to compute a wide range of molecular properties, including optimized geometries, interaction energies, and vibrational frequencies. walshmedicalmedia.comscispace.com DFT has proven to be a versatile tool for investigating the mechanisms of reactions involving nitriles and cyanohydrins. nih.govresearchgate.net For instance, DFT calculations have been successfully employed to study the reaction between 3-hydroxy-3-methyl-2-butanone (B89657) and malononitrile, providing a detailed picture of the reaction pathway. researchgate.net

A primary application of quantum chemical calculations is the detailed mapping of reaction pathways. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The mechanism of cyanohydrin formation, which produces compounds structurally related to 2-hydroxy-3-methylbut-3-enenitrile, involves the nucleophilic attack of a cyanide ion on a carbonyl carbon. libretexts.orgwikipedia.orglibretexts.org

Computational studies have elucidated the energetics of such processes. For example, DFT has been used to calculate the activation energies for the nucleophilic attack of cysteine on various nitrile-containing compounds, revealing that the energy barrier is a key determinant of reactivity. nih.gov Theoretical investigations of cyanohydrin reactions in aqueous environments have used DFT to determine rate constants and characterize transition states, showing that explicit solvent molecules can lower activation barriers. nih.gov In catalyzed reactions, such as the hydrocyanation of aldehydes facilitated by dipeptide catalysts, computational methods have been used to locate transition states and propose a mechanistic picture where the catalyst delivers the nucleophile and activates the aldehyde. nih.gov

Table 1: Example of Calculated Activation Energies for Nitrile Reactions

| Reacting System | Computational Method | Calculated Activation Energy (Ea) | Finding |

|---|---|---|---|

| Cysteine + Nitrile Compounds | DFT | < 16 kcal/mol | Nitriles with low Ea react readily with thiol nucleophiles. nih.gov |

| Benzaldehyde + 2 HCN + 2 Imidazole | DFT (B3LYP/6-31G*) | 20.8 kcal/mol (gas phase) | Represents the barrier for a concerted hydrocyanation mechanism. nih.gov |

This table is illustrative and compiles data from studies on analogous systems to demonstrate the application of computational methods.

Computational models are powerful tools for predicting the reactivity of chemical compounds. walshmedicalmedia.comnih.gov For nitriles, DFT-based approaches have been shown to provide a reliable scale for their propensity to react with nucleophiles. nih.gov A strong correlation has been found between computationally determined activation energies and experimentally measured reaction rates for the addition of cysteine to nitrile compounds. nih.gov

These predictive capabilities extend to regioselectivity and stereoselectivity. In the case of the reaction between the NO3 radical and unsymmetrical alkenes like 2-methyl-2-butene, DFT calculations can determine which side of the double bond is more likely to be attacked, predicting the formation of Markovnikov and anti-Markovnikov adducts. researchgate.net Furthermore, in enantioselective catalysis, theoretical studies can unravel the origins of stereochemistry. For the formation of chiral cyanohydrins, computational models have been built to rationalize why a particular enantiomer is the preferred product, often by analyzing the transition states leading to each isomer. nih.govresearchgate.net These models consider factors like π-π interactions and hydrogen bonding between the catalyst, substrate, and product. nih.gov

Molecules can often exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. This is typically achieved by performing a systematic search of the potential energy surface. nih.gov For example, in a study of a dipeptide catalyst, a molecular mechanics approach followed by DFT optimization was used to find the global minimum energy structure of catalyst dimers, revealing a stable arrangement involving an extended linear hydrogen bond. nih.gov Such stability studies are crucial as the reactivity and biological activity of a molecule are often dictated by its preferred conformation.

Molecular Dynamics Simulations and Interfacial Phenomena (e.g., solvent effects, hydrogen bonding dynamics)

While quantum mechanics is ideal for studying the electronic details of a few molecules, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems over time. MD simulations provide insights into dynamic processes, such as solvent effects and hydrogen bonding. researchgate.net

The role of the solvent is critical in many chemical reactions. Theoretical studies have shown that explicitly including solvent molecules in the computational model, rather than treating the solvent as a continuous medium, can significantly impact the calculated energy barriers. nih.gov For instance, in the reaction of cyanohydrins with hydrosulfide, the presence of explicit water molecules was found to lower the activation energy by facilitating proton transfer. nih.gov MD simulations also reveal the stability of catalytic species in different media; for example, a dipeptide catalyst dimer for hydrocyanation was found to be stable only in non-polar solvents, consistent with experimental observations. nih.gov In biocatalysis, MD simulations have been used to confirm the flexibility of residues at the entrance of an enzyme's active site, which helps explain its ability to bind a broad range of substrates. researchgate.net

Frontier Molecular Orbital Theory and Electron Density Analysis in Reaction Pathway Studies

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The interaction between the HOMO of a nucleophile (like the cyanide ion) and the LUMO of an electrophile (the carbonyl carbon) is central to understanding reactions like cyanohydrin formation. wikipedia.org

To gain a more detailed picture of bonding changes during a reaction, chemists use electron density analysis. researchgate.netnih.gov A powerful technique involves visualizing the Electron Density Change (EDC) between the reactant, transition state, and product. researchgate.netnih.govcaltech.edu This method shows where electron density is depleted (indicating bond weakening or breaking) and where it accumulates (indicating bond formation). For example, in the cycloaddition reaction between cyclopentadiene (B3395910) and acrylonitrile (B1666552), EDC plots clearly show the transfer of electrons from the C=C double bonds to the regions where new C-C single bonds are forming. researchgate.netnih.gov Analysis of the electrostatic potential mapped onto the electron density surface can also reveal how charge is distributed in transition states, providing clues about the stabilizing interactions that favor one reaction pathway over another. nih.gov

Computational Studies on Enzyme-Substrate Interactions in Biocatalysis

Many cyanohydrins, including potentially 2-hydroxy-3-methylbut-3-enenitrile, are substrates for enzymes known as hydroxynitrile lyases (HNLs). researchgate.netnih.gov Computational methods are indispensable for understanding how these enzymes achieve their remarkable efficiency and stereoselectivity.

Docking calculations, using programs like AutoDock, are employed to predict the preferred binding mode of a substrate within an enzyme's active site. nih.govscienceopen.com These studies have successfully modeled how substrates like mandelonitrile (B1675950) bind to HNLs, identifying key hydrogen bonding and hydrophobic interactions. nih.govscienceopen.com For example, in the R-selective HNL from Arabidopsis thaliana (AtHNL), the substrate's hydroxyl group is predicted to form a hydrogen bond with a histidine residue in the catalytic triad. nih.govscienceopen.com

Based on these modeled enzyme-substrate complexes, detailed catalytic mechanisms can be proposed. nih.govnih.gov These computational models, often supported by site-directed mutagenesis experiments, help to identify the specific amino acid residues responsible for catalysis. nih.govscienceopen.com Molecular dynamics simulations can further illuminate the dynamic nature of these interactions, showing how the flexibility of the enzyme's active site can accommodate different substrates. researchgate.net Computational design has even been used to rationally engineer an HNL into an esterase by making specific mutations, with structural analysis revealing the molecular basis for the altered activity. researchgate.net

Table 2: Key Amino Acid Interactions in Hydroxynitrile Lyase (HNL) Catalysis

| Enzyme/System | Substrate | Key Interacting Residues | Interaction Type | Computational Method |

|---|---|---|---|---|

| AtHNL | (R)-mandelonitrile | His236, Asn12 | Hydrogen Bonding | Docking (AutoDock) nih.govscienceopen.com |

| AtHNL | (R)-mandelonitrile | Phenylalanine, Tyrosine, etc. | Hydrophobic Pocket | Docking (AutoDock) nih.govscienceopen.com |

| PaHNL1 | Benzaldehyde | Conserved Histidines | General Acid/Base Catalysis | X-ray Crystallography & Modeling nih.gov |

This table summarizes findings from studies on various HNLs to illustrate the types of interactions elucidated by computational methods.

Applications of 2 Hydroxy 3 Methylbut 3 Enenitrile in Complex Organic Synthesis and Chemical Biology

A Versatile Chiral Synthon for Complex Molecular Architectures

The strategic placement of a hydroxyl group and a nitrile on adjacent carbons, coupled with the presence of a reactive double bond, makes 2-hydroxy-3-methylbut-3-enenitrile a powerful tool for synthetic chemists. This arrangement allows for a variety of stereocontrolled transformations, enabling the synthesis of a wide range of chiral molecules with high purity.

Synthesis of Chiral α-Hydroxy Carboxylic Acids and Esters

The nitrile group of 2-hydroxy-3-methylbut-3-enenitrile can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid. This transformation provides a direct route to chiral α-hydroxy-β,γ-unsaturated carboxylic acids. The resulting vinyl group can then be subjected to various modifications, such as hydrogenation to produce saturated analogues or oxidation to introduce further functionality. The inherent chirality at the α-carbon is typically retained throughout these transformations, making this a valuable method for accessing enantiomerically enriched α-hydroxy carboxylic acids and their ester derivatives. These motifs are prevalent in a number of natural products and pharmaceuticals.

| Starting Material | Reagents and Conditions | Product | Application of Product |

| 2-Hydroxy-3-methylbut-3-enenitrile | 1. H₃O⁺, Δ2. R'OH, H⁺ | Chiral α-hydroxy-β,γ-unsaturated ester | Precursor for bioactive molecules |

| 2-Hydroxy-3-methylbut-3-enenitrile | 1. H₂/Pd-C2. NaOH, H₂O then H₃O⁺ | Chiral α-hydroxy-isovaleric acid | Building block for pharmaceuticals |

Preparation of Chiral α-Amino Alcohols and α-Amino Acids

The nitrile functionality of 2-hydroxy-3-methylbut-3-enenitrile can be reduced to a primary amine, providing access to chiral α-amino alcohols. youtube.com This reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄). The resulting amino alcohol retains the stereocenter from the starting material and possesses both a hydroxyl and an amino group, making it a versatile building block for further synthetic manipulations. Furthermore, subsequent oxidation of the primary alcohol can lead to the formation of chiral α-amino acids. These compounds are fundamental components of peptides and proteins and are crucial in numerous biological processes. d-nb.infonih.gov

| Starting Material | Reagents and Conditions | Product | Application of Product |

| 2-Hydroxy-3-methylbut-3-enenitrile | 1. LiAlH₄, Et₂O2. H₂O | Chiral α-amino-3-methylbut-3-en-1-ol | Synthon for ligands and catalysts |

| Chiral α-amino-3-methylbut-3-en-1-ol | 1. [O] | Chiral α-amino-β,γ-unsaturated acid | Component of modified peptides |

Strategic Incorporation into Bioactive Molecules and Drug Scaffolds

The structural motifs accessible from 2-hydroxy-3-methylbut-3-enenitrile, namely chiral α-hydroxy acids, α-amino alcohols, and α-amino acids, are frequently found in a wide array of biologically active molecules and pharmaceuticals. For instance, the 2-hydroxy-3-methylbut-3-enyl moiety itself has been identified in natural products, such as certain xanthones, which have shown antifungal activity. d-nb.info The ability to synthesize these key structural units in an enantiomerically pure form is of paramount importance in drug discovery and development, as the biological activity of a chiral molecule is often dependent on its specific stereochemistry.

Contributions to Methodological Advancements in Organic Chemistry

The unique reactivity of 2-hydroxy-3-methylbut-3-enenitrile and its derivatives contributes to the development of new synthetic methodologies. The interplay between the hydroxyl, nitrile, and vinyl groups allows for the exploration of novel reaction pathways and the design of innovative catalytic systems. For example, the development of enantioselective methods for the synthesis of cyanohydrins, the broader class of compounds to which 2-hydroxy-3-methylbut-3-enenitrile belongs, has been a significant area of research. d-nb.inforesearchgate.net These methods often employ chiral catalysts, including enzymes and organocatalysts, to control the stereochemical outcome of the reaction. nih.govnih.gov The insights gained from studying the reactivity of molecules like 2-hydroxy-3-methylbut-3-enenitrile can lead to the discovery of more general and powerful synthetic tools for the construction of complex chiral molecules.

Potential for Material Science Applications of Functionalized Nitriles

The nitrile group is a versatile functional group in polymer chemistry. numberanalytics.comnumberanalytics.comresearchgate.net Polymers containing nitrile functionalities, such as polyacrylonitrile, often exhibit desirable properties like high thermal stability and chemical resistance. numberanalytics.com The presence of both a nitrile and a polymerizable vinyl group in 2-hydroxy-3-methylbut-3-enenitrile suggests its potential as a monomer for the synthesis of functional polymers. The hydroxyl group offers a site for further modification, allowing for the tuning of the polymer's properties, such as solubility, hydrophilicity, and cross-linking capabilities. The incorporation of this chiral monomer could also lead to the development of novel materials with unique optical or recognition properties. While the direct polymerization of 2-hydroxy-3-methylbut-3-enenitrile is not extensively documented, the principles of nitrile polymerization suggest a promising avenue for future research in material science. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydroxy-3-methylbut-3-enenitrile, and how can reaction conditions be standardized for reproducibility?

- Methodological Answer : Begin with a retrosynthetic analysis to identify precursors such as α,β-unsaturated ketones or nitriles. Use catalytic hydration or cyanide addition reactions under controlled pH (e.g., acidic/basic conditions) to introduce the hydroxyl and nitrile groups. Monitor reaction progress via thin-layer chromatography (TLC) and optimize parameters (temperature, solvent polarity) using design-of-experiment (DoE) frameworks. Characterize intermediates via FT-IR to confirm functional groups (e.g., -OH at ~3300 cm⁻¹, -CN at ~2250 cm⁻¹) and NMR for regiochemical validation .

Q. How can researchers safely handle 2-Hydroxy-3-methylbut-3-enenitrile in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for hazard classification. Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via certified chemical waste protocols. Document first-aid measures, including eye rinsing with saline for 15 minutes and immediate medical consultation for ingestion .

Q. What analytical techniques are critical for characterizing the stereochemistry and purity of this compound?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Use chiral HPLC or polarimetry to resolve enantiomers, if applicable. Purity assessment via GC-MS or HPLC-UV (λ = 210–254 nm) with calibration against certified reference standards. For structural elucidation, combine ¹H/¹³C NMR (e.g., δ 1.8–2.2 ppm for methyl groups, δ 4.5–5.5 ppm for olefinic protons) and X-ray crystallography for absolute configuration determination .

Advanced Research Questions

Q. How can computational models predict the reactivity of 2-Hydroxy-3-methylbut-3-enenitrile in nucleophilic addition reactions?

- Methodological Answer : Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces for nucleophilic attack at the α,β-unsaturated site. Compare activation energies of competing pathways (e.g., 1,2- vs. 1,4-addition) using Gaussian or ORCA software. Validate predictions with kinetic studies (e.g., stopped-flow spectrophotometry) under varying nucleophile concentrations .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound across studies?

- Methodological Answer : Conduct meta-analysis of literature data to identify outliers. Replicate experiments under standardized conditions (solvent, temperature, instrument calibration). Cross-validate results using multiple techniques (e.g., NMR chemical shifts vs. X-ray diffraction). Apply multivariate statistics (e.g., principal component analysis) to isolate variables causing discrepancies, such as solvent polarity effects on chemical shifts .

Q. How can surface-adsorption behavior of 2-Hydroxy-3-methylbut-3-enenitrile on indoor materials inform environmental fate studies?

- Methodological Answer : Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to quantify adsorption kinetics on common surfaces (e.g., glass, polymers). Simulate indoor environments in controlled chambers with variable humidity/temperature. Analyze surface residues via ToF-SIMS or Raman spectroscopy to identify degradation byproducts. Correlate findings with computational models of partition coefficients (e.g., octanol-air) .

Q. What methodological improvements enhance the reliability of bioactivity assays involving this compound?

- Methodological Answer : Implement blinded experimental designs to reduce bias in bioactivity screening. Use dose-response curves with ≥3 technical replicates and positive/negative controls (e.g., DMSO for solvent effects). Validate assay robustness via Z’-factor calculations (>0.5 indicates high reproducibility). For in vitro toxicity, combine MTT assays with flow cytometry to distinguish cytostatic vs. cytotoxic effects .

Methodological Validation and Reproducibility

Q. How should researchers design collaborative studies to ensure cross-lab reproducibility of results?

- Methodological Answer : Adopt standardized protocols (e.g., SOPs for synthesis, purification) shared via platforms like Protocols.io . Perform inter-laboratory round-robin testing with centralized reference samples. Use blockchain-enabled lab notebooks (e.g., SciNote) for immutable data tracking. Report uncertainties via error bars and confidence intervals in publications .

Q. What statistical approaches are optimal for analyzing non-linear relationships in reaction yield data?

- Methodological Answer : Apply generalized additive models (GAMs) or machine learning (e.g., random forests) to capture complex variable interactions. Use cross-validation (k-fold) to prevent overfitting. For small datasets, employ Bayesian hierarchical models with weakly informative priors. Visualize trends using 3D surface plots of yield vs. temperature/concentration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.